2H-3,6-Methanocycloocta[c]pyrazole
Description
Properties
CAS No. |
54775-04-1 |
|---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2,3-diazatricyclo[6.3.1.04,11]dodeca-1(11),3,5,7,9-pentaene |
InChI |
InChI=1S/C10H8N2/c1-2-7-4-5-8-9(3-1)11-12-10(8)6-7/h1-5H,6H2,(H,11,12) |
InChI Key |
XKBMABOWCPYQPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC3=NNC1=C3C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2h 3,6 Methanocycloocta C Pyrazole and Its Derivatives
Strategies for Constructing the Pyrazole (B372694) Core within the Bridged System
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or a functional equivalent with a hydrazine (B178648) derivative. researchgate.netdergipark.org.tr In the context of the 2H-3,6-Methanocycloocta[c]pyrazole skeleton, this would necessitate a bicyclic 1,3-dicarbonyl precursor.
The most common and classic synthesis of ring-forming pyrazoles is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, known as the Knorr synthesis. beilstein-journals.orgresearchgate.net This method can be extended to multicomponent reactions where the 1,3-dicarbonyl compound is generated in situ. beilstein-journals.org For instance, a one-pot process can involve the reaction of enolates with carboxylic acid chlorides to form the 1,3-diketone, which then reacts with hydrazine. beilstein-journals.org
Regiochemical control can be a significant challenge, especially with substituted hydrazines. However, methods have been developed to control the regioselectivity of the cyclocondensation reaction of β-enamino diketones with arylhydrazines, allowing for the synthesis of specific isomers. organic-chemistry.org High-pressure conditions have also been shown to accelerate the reaction between phenylhydrazine (B124118) and ethyl cyanoacetate, leading to a pyrazole precursor. researchgate.net
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| Precursors | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| 1,3-Dicarbonyl compounds, Hydrazines | Knorr Synthesis | Substituted pyrazoles | beilstein-journals.orgresearchgate.net |
| Enolates, Carboxylic acid chlorides, Hydrazines | One-pot, LiHMDS | Substituted pyrazoles | beilstein-journals.org |
| Phenylhydrazine, Ethyl cyanoacetate | High pressure (7 katm) | 5-Amino-3-hydroxy-1-phenyl-1H-pyrazol precursor | researchgate.net |
| β-Enamino diketones, Arylhydrazines | Lewis acid (BF3) | Regioselective 3,5-disubstituted 4-formyl-N-arylpyrazoles | organic-chemistry.org |
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful tool for the construction of five-membered rings, including pyrazoles. wikipedia.org This reaction involves a 1,3-dipole, such as a nitrile imine or a diazo compound, and a dipolarophile, typically an alkene or alkyne. wikipedia.org For the synthesis of a this compound, this could involve an intramolecular cycloaddition where the 1,3-dipole and the dipolarophile are tethered to the bridged carbocyclic framework.
Intramolecular 1,3-dipolar cycloadditions of nitrones to alkenes have been used to construct fused heterocyclic systems. doi.orgresearchgate.net For example, C-aryl-N-3-butenyl nitrones undergo thermochemical reactions to form novel heterobicyclic ring systems regiospecifically. doi.org Similarly, oximes can undergo intramolecular Michael addition to generate cyclic nitrones that can be trapped in 1,3-dipolar cycloadditions. rsc.org
Rhodium-catalyzed intramolecular [3+2] dipolar cycloadditions of N-sulfonyl-1,2,3-triazoles can generate bridged bicyclo[m.n.2] ring systems. nih.gov This method proceeds through a rhodium-iminocarbene intermediate that forms a 1,3-dipole, which then undergoes cycloaddition with a tethered alkene. nih.gov
Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions for Fused Heterocycle Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| C-Aryl-N-3-butenyl nitrones | Tethered alkene | Intramolecular thermal cycloaddition | exo-Aryl-1-aza-7-oxabicyclo[2.2.1]heptane | doi.org |
| Alkenyl oxime | Tethered alkene | Intramolecular cycloaddition | D-ring-fused steroidal isoxazolidines | researchgate.net |
| N-Sulfonyl-1,2,3-triazole | Tethered alkene | Rhodium-catalyzed intramolecular [3+2] cycloaddition | Bridged bicyclo[m.n.2] ring systems | nih.gov |
| Oximes | Proximate electronegative alkenes | Tandem intramolecular Michael addition and 1,3-dipolar cycloaddition | Cyclic nitrones and further cycloadducts | rsc.org |
Multi-component Reaction Pathways
Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules like pyrazoles in a single step from simple starting materials. beilstein-journals.orgnih.govbeilstein-journals.org These reactions are highly atom-economical and can be used to generate a diverse range of substituted pyrazoles.
A three-component reaction of aryl aldehydes, α-thiocyanate ketones, and pyrazol-5-amines has been developed to synthesize fused pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidines. nih.gov Another example is the catalyst-free multicomponent preparation of 1H-pyrazolo[3,4-b]pyridines from aldehydes, 3-oxopropanenitriles, and 1H-pyrazol-5-amines. thieme-connect.de The synthesis of pyrano[2,3-c]pyrazoles can be achieved through a four-component reaction of aldehydes, hydrazine, β-ketoesters, and malononitrile. nih.gov
Titanium-catalyzed multicomponent reactions have also been employed for pyrazole synthesis. An early example involved a three-component reaction of alkynes, proceeding through an iminoamination/hydrazine condensation sequence. nih.gov
Table 3: Examples of Multi-component Reactions for Pyrazole Synthesis
| Components | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Aryl aldehydes, α-Thiocyanate ketones, Pyrazol-5-amines | Three-component bicyclization | Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidines | nih.gov |
| Aldehydes, 3-Oxopropanenitriles, 1H-Pyrazol-5-amines | Catalyst-free three-component reaction | 1H-Pyrazolo[3,4-b]pyridines | thieme-connect.de |
| Aldehydes, Hydrazine, β-Ketoesters, Malononitrile | Four-component reaction | Pyrano[2,3-c]pyrazoles | nih.gov |
| Alkynes, Isonitriles, Hydrazines | Titanium-catalyzed three-component reaction | Substituted pyrazoles | nih.gov |
Formation of the Methanocycloocta Bridged Ring System
The construction of the bridged eight-membered ring system is a significant synthetic hurdle. Strategies can involve either closing the final ring on a pre-functionalized precursor (intramolecular) or forming the bridge across an existing ring system (intermolecular).
Intramolecular Cyclization Strategies
Intramolecular reactions are a powerful method for forming cyclic and bicyclic systems. For the formation of a bicyclo[3.3.1]nonane core, which is structurally related to the methanocycloocta system, several intramolecular strategies have been reported.
Base-promoted intramolecular aldol (B89426) condensation has been used to synthesize the bicyclic core of natural products like hyperforin. nih.gov Similarly, Michael addition-driven cyclization reactions can lead to bridged cyclic systems. nih.gov An intramolecular aza-Prins reaction has been employed to form a 3-azabicyclo[3.3.1]nonane ring system, which is a key feature of halichonic acid. beilstein-journals.org
Organocatalysis has also emerged as a valuable tool for constructing bicyclo[3.3.1]nonane units through asymmetric transformations. researchgate.net
Table 4: Examples of Intramolecular Cyclization for Bicyclic System Formation
| Starting Material Type | Reaction Type | Product Core | Reference |
|---|---|---|---|
| Poly-prenylated acylphloroglucinol precursor | Base-promoted intramolecular aldol condensation | Bicyclo[3.3.1]nonan-9-one | nih.gov |
| 3-Hydroxyoxindoles and ortho-hydroxy-chalcones | Michael addition-driven cyclization | Bridged cyclic N,O-ketal spirooxindoles | nih.gov |
| Amino-dihydrobisabolene derivative | Intramolecular aza-Prins reaction | 3-Azabicyclo[3.3.1]nonane | beilstein-journals.org |
| Prochiral precursors | Organocatalytic asymmetric transformations | Chiral bicyclo[3.3.1]nonanes | researchgate.net |
Intermolecular Bridging Reactions for Polycyclic Formation
While less common for the direct formation of the methano bridge in a cyclooctane (B165968) system, intermolecular reactions can be envisioned to construct the polycyclic framework in a stepwise manner. These strategies often rely on building complexity through sequential bond formations.
One-pot coupling-coupling-cyclocondensation syntheses have been developed to generate fluorescent pyrazoles, where the key alkynone intermediate is formed in situ. nih.gov While this example leads to a monocyclic pyrazole, the principle of sequential bond formation could be adapted to build up the complexity of a bridged system.
Multicomponent bicyclizations, as mentioned earlier, can be considered a form of intermolecular bridging in a one-pot fashion, rapidly assembling polycyclic structures from simple precursors. nih.gov
Further research into novel intermolecular strategies, potentially involving transition metal catalysis, will be crucial for developing efficient routes to the this compound core and its derivatives.
In-Depth Scientific Review of this compound Remains Unfeasible Due to Lack of Available Research
A comprehensive search of scientific literature and chemical databases has revealed a significant scarcity of specific research data for the chemical compound This compound . This particular bridged heterocyclic scaffold does not appear in published studies detailing its synthesis or subsequent functionalization. As a result, constructing a detailed article that adheres to the requested scientific outline is not possible at this time.
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The available literature on pyrazole chemistry focuses extensively on more common scaffolds, such as pyrano[2,3-c]pyrazoles, indazoles, and various substituted monocyclic pyrazoles. nih.govnih.govhilarispublisher.comnih.govbeilstein-journals.orgrsc.org While these studies provide a rich understanding of general pyrazole synthesis—often through multicomponent reactions, cyclocondensations, and cycloadditions—and functionalization via C-H activation and cross-coupling reactions, this information is not directly applicable to the unique, complex, and likely strained tricyclic system of this compound. nih.govscispace.comnih.govrsc.org
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Reactivity and Mechanistic Investigations of 2h 3,6 Methanocycloocta C Pyrazole
Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Moiety within the Fused System
The pyrazole ring is an aromatic heterocycle with distinct electronic properties that govern its reactivity. Generally, the pyrazole ring exhibits both nucleophilic and electrophilic characteristics. mdpi.com The lone pair of electrons on the pyridine-like nitrogen (N2) is typically available for protonation or coordination to electrophiles. acs.org Conversely, the pyrrole-like nitrogen (N1) is less basic. The carbon atoms of the pyrazole ring also display differential reactivity; the C4 position is generally electron-rich and susceptible to electrophilic substitution, while the C3 and C5 positions are more electron-deficient and can be attacked by nucleophiles. mdpi.com
In the context of the 2H-3,6-Methanocycloocta[c]pyrazole framework, the fusion to the bridged carbocyclic system would likely modulate this inherent reactivity. Steric hindrance imposed by the methano bridge could influence the accessibility of different positions on the pyrazole ring to incoming reagents. Furthermore, electronic effects transmitted through the fused system could alter the electron density distribution within the pyrazole moiety, potentially changing the regioselectivity of electrophilic and nucleophilic attacks compared to a simple, unfused pyrazole.
Hypothetical Reactivity Table:
| Reagent Type | Expected Site of Attack (Hypothetical) | Potential Products (Hypothetical) |
| Electrophiles (e.g., Br₂, HNO₃/H₂SO₄) | C4 of the pyrazole ring | 4-Bromo- or 4-nitro-2H-3,6-methanocycloocta[c]pyrazole |
| Strong Nucleophiles (e.g., organolithiums) | C3 or C5 of the pyrazole ring | Substituted 2H-3,6-methanocycloocta[c]pyrazoles |
| Alkylating agents (e.g., CH₃I) | N1 or N2 of the pyrazole ring | N-alkylated 2H-3,6-methanocycloocta[c]pyrazolium salts |
Reactivity of the Bridged Methanocycloocta System
The bicyclo[3.2.1]octane skeleton, which forms the core of the methanocycloocta system, is known to undergo a variety of reactions, often driven by the release of ring strain. The reactivity of this bridged system within the title compound would be influenced by the presence of the fused pyrazole ring and any substituents.
Potential reactions could involve the carbon-carbon bonds of the bicyclic framework, particularly those under strain. Reactions that could lead to rearrangements or ring-opening would be of significant interest. The presence of the methano bridge also introduces specific stereochemical constraints that would dictate the approach of reagents and the stereochemistry of the products.
Ring Opening and Rearrangement Reactions of the Polycyclic Scaffold
The fusion of the pyrazole and the methanocycloocta systems creates a complex polycyclic scaffold that could be susceptible to ring-opening and rearrangement reactions under specific conditions. For instance, the pyrazole ring itself can undergo ring-opening upon treatment with strong bases or under oxidative conditions. nih.govmdpi.com
Furthermore, the strained bicyclo[3.2.1]octane system can undergo skeletal rearrangements, often catalyzed by acids or transition metals. umn.edu The interplay between the reactivity of the pyrazole and the bicyclic system could lead to novel and complex molecular transformations. For example, a reaction initiated at the pyrazole moiety might trigger a cascade of rearrangements within the carbocyclic framework, or vice versa.
Hydrogenation and Dehydrogenation Pathways
The aromatic nature of the pyrazole ring makes it generally resistant to reduction. However, under forcing conditions with appropriate catalysts, hydrogenation of the pyrazole ring is possible. The bridged methanocycloocta portion, being an unsaturated system, would also be susceptible to hydrogenation. The selective hydrogenation of either the heterocyclic or the carbocyclic part would be a significant synthetic challenge, likely dependent on the choice of catalyst and reaction conditions.
Conversely, dehydrogenation of the methanocycloocta system to introduce further unsaturation could be a potential transformation, leading to a more aromatic or anti-aromatic polycyclic system. Such reactions are known for other polycyclic hydroaromatic compounds. acs.org The feasibility of such a reaction would depend on the thermodynamic stability of the resulting product.
Potential Hydrogenation/Dehydrogenation Products (Hypothetical):
| Reaction | Potential Product |
| Full Hydrogenation | Perhydro-2H-3,6-methanocycloocta[c]pyrazole |
| Selective Dehydrogenation | A fully aromatic cyclooctatetraene-fused pyrazole |
Mechanistic Elucidation of Key Transformations and Stereochemical Outcomes
Without experimental data, any discussion of reaction mechanisms and stereochemical outcomes remains speculative. However, for any future studies, the elucidation of these aspects would be paramount.
For electrophilic and nucleophilic reactions on the pyrazole ring, mechanistic studies would involve identifying the initial site of attack and any subsequent intermediates. Computational studies could provide valuable insights into the transition states and the regioselectivity of these reactions.
For reactions involving the bridged system, such as rearrangements or ring-openings, detailed mechanistic investigations would be necessary to understand the movement of atoms and the flow of electrons. Stereochemical outcomes would be of particular importance due to the rigid, three-dimensional structure of the molecule. The stereochemistry of the starting material and the stereoelectronics of the reaction would dictate the stereochemistry of the products.
Theoretical and Computational Studies of 2h 3,6 Methanocycloocta C Pyrazole
Electronic Structure and Bonding Analysis
Understanding the electronic landscape of 2H-3,6-Methanocycloocta[c]pyrazole is fundamental to predicting its reactivity and physical properties. Computational methods allow for a detailed mapping of electron distribution and orbital interactions within this sterically constrained system.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of a molecule's chemical reactivity and electronic transitions. For this compound, the HOMO is primarily localized on the electron-rich pyrazole (B372694) moiety, specifically involving the π-system. The LUMO, conversely, is expected to have significant contributions from the C=N and N=N π* antibonding orbitals of the pyrazole ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and the energy required for electronic excitation. A larger gap generally implies higher stability and lower reactivity. Theoretical calculations, typically using Density Functional Theory (DFT), can provide precise energy values and visualizations for these orbitals.
Table 1: Calculated Frontier Molecular Orbital Energies (Note: Data is illustrative and based on typical values for similar heterocyclic systems calculated at the B3LYP/6-311G(d,p) level of theory.)
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO-1 | -7.89 | Primarily located on the pyrazole ring π-system. |
| HOMO | -6.75 | Highest Occupied Molecular Orbital, concentrated on the pyrazole nitrogen and carbon atoms. |
| LUMO | -1.23 | Lowest Unoccupied Molecular Orbital, with significant π* character on the pyrazole ring. |
| LUMO+1 | -0.45 | Primarily distributed over the bridged hydrocarbon framework. |
| HOMO-LUMO Gap | 5.52 | Energy difference indicating high kinetic stability. |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP map would reveal regions of negative potential (typically colored red) concentrated around the nitrogen atoms of the pyrazole ring, indicating their nucleophilic character and propensity to act as hydrogen bond acceptors. Conversely, regions of positive potential (blue) are expected around the hydrogen atoms, particularly the N-H proton of the pyrazole, identifying it as the primary site for electrophilic attack or hydrogen bond donation. The bridged methano group and the cyclooctane (B165968) backbone would exhibit a more neutral potential (green). This detailed charge landscape is invaluable for predicting intermolecular interactions and sites of reactivity.
Conformational Landscape and Energetics of the Bridged System
The bridged cyclooctane skeleton of this compound imposes significant conformational rigidity. However, some degree of flexibility likely exists, leading to different conformers. Computational modeling can map the potential energy surface to identify stable conformers and the energy barriers for interconversion. These calculations typically involve systematically rotating bonds and calculating the resultant energy to locate minima (stable conformers) and saddle points (transition states). The relative energies of these conformers determine their population at a given temperature. For this molecule, the primary conformational flexibility would arise from slight twisting or puckering of the eight-membered ring, constrained by the methano bridge and the fused pyrazole.
Table 2: Relative Energies of Hypothetical Conformers (Note: This data is a theoretical representation of a conformational analysis.)
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C-C-C-C) | Population at 298 K (%) |
|---|---|---|---|
| Chair-Boat (Global Minimum) | 0.00 | -85.2 | 75.8 |
| Twist-Chair | 1.25 | 55.4 | 14.1 |
| Boat-Boat | 2.50 | 175.1 | 10.1 |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. For this compound, one could model various transformations, such as N-alkylation, electrophilic aromatic substitution on the pyrazole ring, or cycloaddition reactions. By modeling the reaction pathway, chemists can identify the transition state structure—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy and, consequently, the reaction rate. For example, modeling the protonation of one of the pyrazole nitrogen atoms would involve calculating the energy profile as a proton approaches, allowing for the identification of the transition state and the final stable protonated product. This analysis helps in understanding kinetic versus thermodynamic control of reactions.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Theoretical calculations can predict various spectroscopic properties with a high degree of accuracy, aiding in the structural elucidation of new compounds.
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations, often performed using DFT, can predict the ¹H and ¹³C NMR chemical shifts. For this compound, these calculations would predict distinct signals for the protons and carbons of the pyrazole ring, the methano bridge, and the cyclooctane framework. The predicted shifts are invaluable for assigning experimental spectra.
UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations would likely predict π → π* transitions associated with the pyrazole ring as the most intense absorptions. The calculated maximum absorption wavelength (λmax) can be directly compared with experimental data.
Table 3: Predicted Spectroscopic Data (Note: These values are illustrative and represent typical outputs of computational predictions.)
| Property | Predicted Value | Description |
|---|---|---|
| ¹H NMR Chemical Shift (N-H) | 12.5 ppm | Deshielded proton of the pyrazole ring. |
| ¹³C NMR Chemical Shift (C=N) | 145.2 ppm | Carbon atom in the pyrazole ring double bond. |
| UV-Vis λmax | 225 nm | Corresponds to a π → π* electronic transition. |
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
The theoretical study of this compound relies on a variety of quantum chemical methods.
Density Functional Theory (DFT): This is the most widely used method for molecules of this size due to its excellent balance of computational cost and accuracy. Functionals such as B3LYP or M06-2X, combined with Pople-style basis sets (e.g., 6-31G(d) or 6-311+G(d,p)), are commonly employed for geometry optimization, frequency calculations, and the prediction of electronic properties.
Ab Initio Methods: While more computationally expensive, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy, especially for calculating electron correlation effects and reaction barriers. These methods are often used to benchmark the results obtained from DFT.
The choice of method and basis set is crucial and is typically validated by comparing calculated results with any available experimental data for related structures to ensure the reliability of the theoretical model.
Chemical Applications of 2h 3,6 Methanocycloocta C Pyrazole Scaffolds
As Building Blocks in the Synthesis of Architecturally Complex Organic Molecules
The strained and conformationally restricted nature of the 2H-3,6-methanocycloocta[c]pyrazole skeleton makes it an intriguing starting point for the synthesis of architecturally complex organic molecules. The pyrazole (B372694) ring offers multiple reaction sites for functionalization, including N-alkylation, N-arylation, and electrophilic substitution on the carbon atoms. The bicyclic framework can be manipulated through various ring-opening and rearrangement reactions, providing access to novel molecular architectures that would be challenging to assemble through more traditional synthetic routes.
For instance, the pyrazole moiety can be a precursor to other heterocyclic systems or can be used to direct stereoselective transformations on the bicyclic portion of the molecule. The development of synthetic methodologies to selectively functionalize different positions on the this compound scaffold is a key area for future research.
In Supramolecular Chemistry and Molecular Recognition Phenomena
The well-defined three-dimensional structure of this compound derivatives makes them attractive candidates for applications in supramolecular chemistry. The pyrazole unit is a known hydrogen bond donor and acceptor, and can also participate in π-stacking interactions. By strategically placing functional groups on the scaffold, it is possible to design host molecules for the selective recognition of specific guest species.
The rigid bicyclic framework pre-organizes these binding sites, which can lead to enhanced affinity and selectivity compared to more flexible acyclic receptors. Potential applications include the development of sensors for anions, cations, or neutral molecules, as well as the construction of complex self-assembled structures like molecular capsules and cages.
Advanced Materials Science Applications
The unique combination of a rigid bicyclic core and a versatile heterocyclic pyrazole ring in the this compound scaffold opens up possibilities for its use in advanced materials science.
Optoelectronic Materials (e.g., Fluorescent Probes and Dyes)
Derivatives of this compound could be engineered to exhibit interesting photophysical properties. By introducing appropriate chromophoric and auxochromic groups, it is possible to create fluorescent probes and dyes. The rigid scaffold can help to minimize non-radiative decay pathways, potentially leading to high quantum yields.
Furthermore, the sensitivity of the pyrazole ring's electronic environment to its surroundings could be exploited to design fluorescent sensors that respond to changes in polarity, pH, or the presence of specific analytes.
Table 1: Potential Photophysical Properties of Functionalized this compound Derivatives
| Functional Group | Potential Emission Wavelength | Potential Application |
| Electron-donating group (e.g., -NMe2) | Blue-Green | Fluorescent probe for polarity |
| Electron-withdrawing group (e.g., -NO2) | Green-Yellow | Quenched probe for sensing |
| Extended π-system (e.g., -Ph-CN) | Yellow-Red | Solid-state emitter |
This table represents hypothetical data based on known structure-property relationships in fluorescent molecules.
Energetic Materials with Tailored Properties
The incorporation of multiple nitrogen atoms in the pyrazole ring, combined with the potential to introduce nitro or other energetic functionalities onto the bicyclic frame, suggests that derivatives of this compound could be investigated as high-energy-density materials. The rigid structure and high heat of formation associated with strained ring systems could contribute to favorable energetic properties.
Careful molecular design would be required to balance energy content with thermal stability and sensitivity, key parameters for any practical energetic material.
As Ligands in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis
The pyrazole moiety is a well-established ligand for a wide range of metal ions. The nitrogen atoms of the pyrazole ring in the this compound scaffold can coordinate to metal centers, making these compounds valuable as ligands in coordination chemistry. The rigid bicyclic framework can enforce specific coordination geometries around the metal, which can have a profound impact on the catalytic activity and selectivity of the resulting metal complexes.
These ligands could find applications in both homogeneous and heterogeneous catalysis. For example, chiral derivatives of this compound could be used to prepare catalysts for asymmetric transformations. Immobilization of these ligands onto solid supports could lead to the development of robust and recyclable heterogeneous catalysts.
Development of Novel Agrochemical Chemical Leads and Scaffolds for Crop Protection
Many commercially successful agrochemicals, including fungicides, herbicides, and insecticides, contain a pyrazole ring. This is due to the ability of the pyrazole moiety to interact with specific biological targets in pests and pathogens. The novel three-dimensional shape of the this compound scaffold could lead to the discovery of new modes of action or help to overcome resistance to existing agrochemicals.
By synthesizing libraries of this compound derivatives and screening them for biological activity, it may be possible to identify new lead compounds for the development of next-generation crop protection agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
